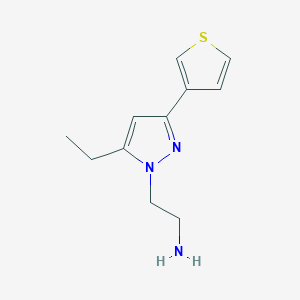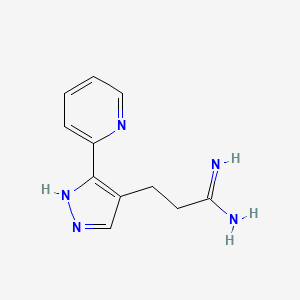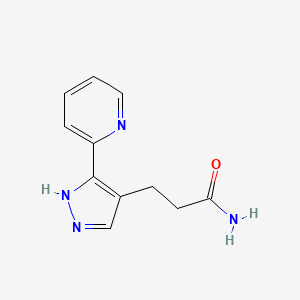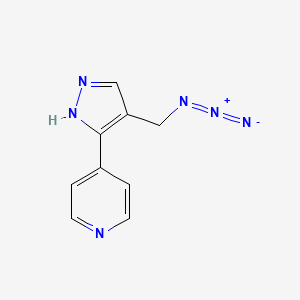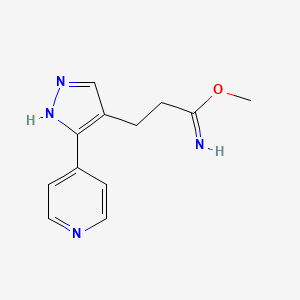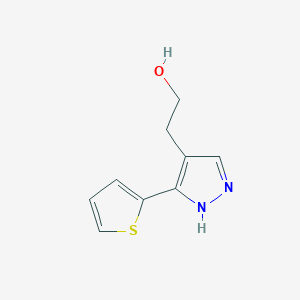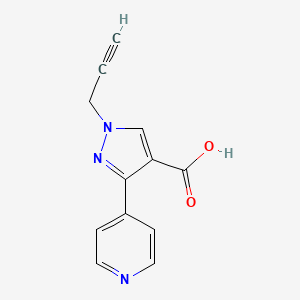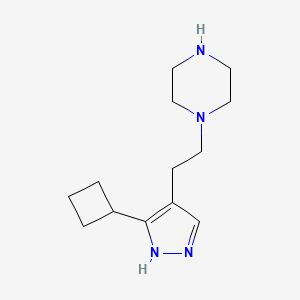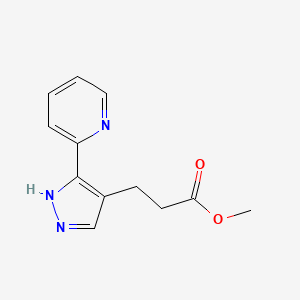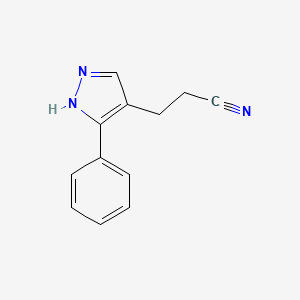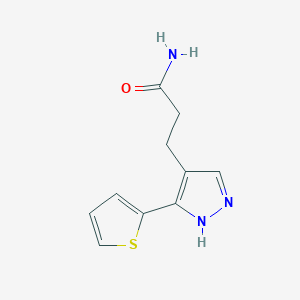![molecular formula C11H14ClN3 B1482324 7-(chlorométhyl)-6-cyclopropyl-1-éthyl-1H-imidazo[1,2-b]pyrazole CAS No. 2091182-58-8](/img/structure/B1482324.png)
7-(chlorométhyl)-6-cyclopropyl-1-éthyl-1H-imidazo[1,2-b]pyrazole
Vue d'ensemble
Description
Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .
Synthesis Analysis
Synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold . The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .
Molecular Structure Analysis
Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . One is pyrrole-type (proton donor) and one is pyridine-type (proton acceptor) .
Chemical Reactions Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .
Applications De Recherche Scientifique
Découverte de médicaments
Ce composé présente une structure unique qui en fait un atout précieux dans la découverte de médicaments, en particulier comme échafaudage pour la synthèse de nouveaux pharmacophores. Sa réactivité permet la création de dérivés divers, qui peuvent être criblés pour diverses activités biologiques. Par exemple, les dérivés du pyrazole ont été explorés pour leur potentiel en tant qu’inhibiteurs de la CDK2, qui sont essentiels dans le traitement du cancer . La polyvalence de ce composé pourrait conduire au développement de nouveaux agents thérapeutiques ciblant une variété de maladies.
Synthèse organique
Dans le domaine de la synthèse organique, ce composé sert de bloc de construction polyvalent. Il peut être utilisé pour construire des molécules complexes en raison de sa réactivité avec divers groupes fonctionnels . La partie pyrazole, en particulier, est un composant clé dans la synthèse des hétérocycles, qui sont répandus dans de nombreux composés biologiquement actifs . Les chercheurs peuvent exploiter ce composé pour développer de nouvelles méthodologies de synthèse ou améliorer les méthodologies existantes.
Recherche biologique
« 7-(chlorométhyl)-6-cyclopropyl-1-éthyl-1H-imidazo[1,2-b]pyrazole » présente un potentiel significatif dans la recherche biologique. Ses caractéristiques structurales permettent l’étude de divers processus biologiques, tels que l’inhibition enzymatique, les interactions récepteur-ligand et la modulation de l’expression génétique . Cela peut conduire à une compréhension plus approfondie des mécanismes cellulaires et au développement de nouveaux tests biologiques.
Études pharmacologiques
Les études pharmacologiques bénéficient de la capacité de ce composé à être modifié en dérivés qui peuvent agir comme des agents bioactifs puissants. Les dérivés du pyrazole ont été étudiés pour leurs activités antimicrobiennes, anti-inflammatoires et antitumorales . Ce composé pourrait jouer un rôle crucial dans la découverte de nouveaux médicaments avec une efficacité améliorée et des effets secondaires réduits.
Orientations Futures
The field of pyrazole derivatives is a promising area of research due to their diverse biological activities and potential applications in various fields . Future research directions may include the development of new synthetic methods, exploration of new biological activities, and the design of pyrazole-based drugs .
Analyse Biochimique
Biochemical Properties
7-(chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . By binding to the active site of these enzymes, 7-(chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole can prevent their normal function, leading to altered cellular processes. Additionally, this compound can interact with proteins involved in signal transduction pathways, further influencing cellular activities .
Cellular Effects
The effects of 7-(chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole on various cell types and cellular processes are profound. This compound has been found to induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . Furthermore, 7-(chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole can influence gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 7-(chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of CDKs, which are essential for the progression of the cell cycle . By binding to the ATP-binding site of these enzymes, the compound prevents their activation and subsequent phosphorylation of target proteins, leading to cell cycle arrest . Additionally, 7-(chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole can interact with other biomolecules, such as DNA and RNA, affecting their stability and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that 7-(chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole remains stable under certain conditions, but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 7-(chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
7-(chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound is primarily metabolized in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential to cause adverse effects . Additionally, 7-(chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole can influence metabolic flux and alter the levels of certain metabolites .
Transport and Distribution
The transport and distribution of 7-(chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to different cellular compartments . Its localization and accumulation within specific tissues can influence its therapeutic effects and potential toxicity . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in therapeutic applications .
Subcellular Localization
The subcellular localization of 7-(chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and RNA, affecting their stability and function . Additionally, 7-(chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These localization mechanisms are essential for understanding the compound’s mode of action and optimizing its therapeutic potential .
Propriétés
IUPAC Name |
7-(chloromethyl)-6-cyclopropyl-1-ethylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3/c1-2-14-5-6-15-11(14)9(7-12)10(13-15)8-3-4-8/h5-6,8H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLXWIWNCMFMKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C(=N2)C3CC3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



